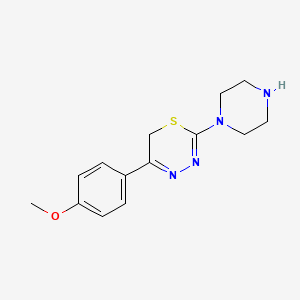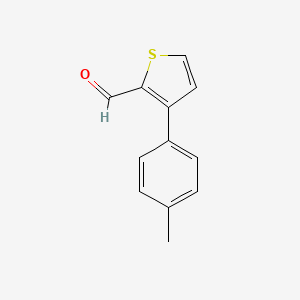
3-(4-Methylphenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a 4-methylphenyl group and an aldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 3-(4-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
3-(4-Methylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, and DNA, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a 4-methylphenyl group, leading to different chemical and physical properties.
2-Thiophenecarboxaldehyde: Another isomer with the formyl group at the 2-position but without additional substituents.
Uniqueness
3-(4-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 4-methylphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-7-14-12(11)8-13/h2-8H,1H3 |
InChI 键 |
CUPVXUXUPJQILS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


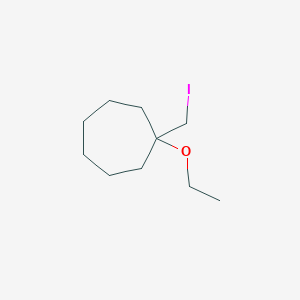
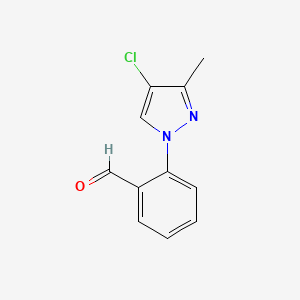
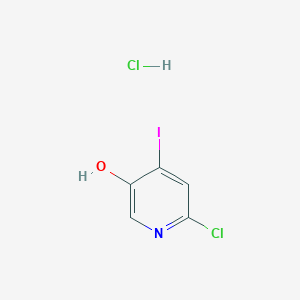

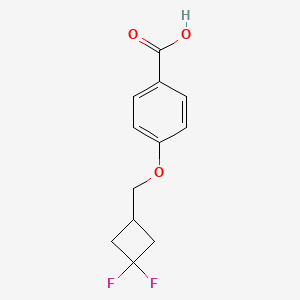
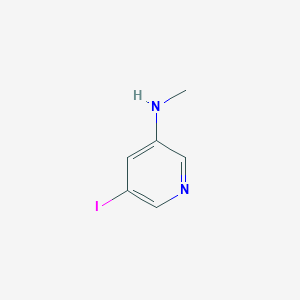
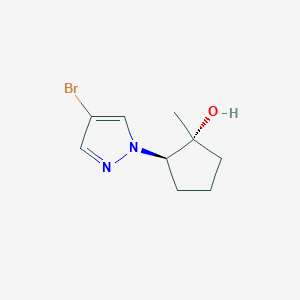
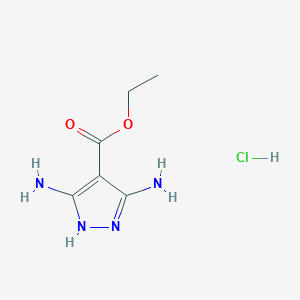
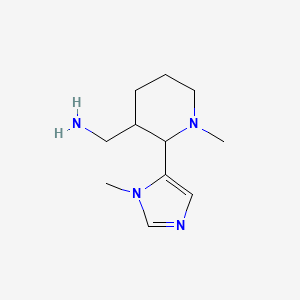
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
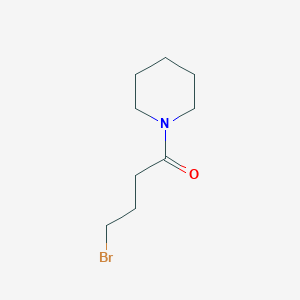
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
